molecular formula C20H24O6 B587287 Demethylsonchifolin CAS No. 956384-55-7

Demethylsonchifolin

Cat. No. B587287
CAS RN: 956384-55-7
M. Wt: 360.406
InChI Key: IOPBGRHISQTQKP-AAUAWEGASA-N
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Description

Demethylsonchifolin is a sesquiterpenoid . It is derived from the herbs of Smallanthus sonchifolius . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .


Molecular Structure Analysis

The molecular structure of a compound like Demethylsonchifolin can be determined using techniques such as 3D electron diffraction (3D ED) or Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of a molecule under various conditions . Unfortunately, I could not find specific information on the chemical reactions involving Demethylsonchifolin.


Physical And Chemical Properties Analysis

Demethylsonchifolin has a molecular weight of 360.41 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . For a more comprehensive analysis, one would need to conduct a series of tests to determine properties such as melting point, boiling point, density, and refractive index .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Demethylsonchifolin has been studied for its pharmacokinetic profiles. For instance, a validated LC-MS/MS method was developed for the quantitation of demethylbellidifolin in rat plasma, which is crucial for understanding its pharmacokinetics and bioavailability in living organisms (Zhang, Yan, Qu, & Zhou, 2018). Another study focused on the pharmacokinetics of demethylbellidifolin in mice, offering insights into its metabolism and disposition (Shan-quan, 2008).

Cardiovascular and Antioxidant Effects

Research has also explored the protective effects of demethylbellidifolin on myocardial ischemia-reperfusion injury in rats, showing its potential in cardiovascular protection (Jiang, Tan, Zhou, Xu, Ye, & Li, 2002). Its role in inhibiting oxidative stress and preserving endothelial function, possibly through the modulation of nitric oxide synthase inhibitors, has been documented as well (Jiang, Jiang, Jiang, Tan, Deng, & Li, 2003), (Jiang, Jiang, Zhu, Tan, Liu, Xu, & Li, 2004).

Nitroglycerin Tolerance

The compound has been studied for its effect on nitroglycerin tolerance, showing promise in addressing issues related to prolonged nitroglycerin use (Shi, Li, Jia, Fu, Chen, Chen, Chen, Li, Tan, Li, & Zhang, 2009).

Hepatic Stellate Cells

A study on the effects of demethylbellidifolin on the activation of hepatic stellate cells indicates its potential in liver-related therapies, particularly in the context of fibrosis and liver damage (Li, Lu, & Zou, 2011).

Antioxidative Properties

Investigations into the antioxidative properties of demethylbellidifolin have shown its capacity to inhibit LDL-induced endothelial cell senescence, suggesting its utility in combating oxidative stress-related conditions (De-jian, 2008).

Safety And Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes when handling Demethylsonchifolin . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8+/t15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPBGRHISQTQKP-AAUAWEGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124593912

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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